molecular formula C18H14N2O4 B4392781 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B4392781
M. Wt: 322.3 g/mol
InChI Key: VOBJAPWVEQZUIH-UHFFFAOYSA-N
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Description

The compound N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide features a benzodioxole moiety linked via a methyl group to an oxoacetamide scaffold bearing an indole substituent. Its molecular formula is C₁₈H₁₄N₂O₄, with a molecular weight of 322.32 g/mol and a calculated logP of 3.19, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(13-9-19-14-4-2-1-3-12(13)14)18(22)20-8-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,19H,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBJAPWVEQZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves the condensation of 1,3-benzodioxole-5-carboxaldehyde with 1H-indole-3-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features
Target Compound C₁₈H₁₄N₂O₄ 322.32 3.19 Benzodioxole-methyl, indole, oxoacetamide
8,9-Dihydrocoscinamide B () C₂₀H₁₇N₃O₂ 354.12 N/A Dual indole groups, ethyl linker
D-24851 () C₂₂H₁₇ClN₄O₂ 422.85 N/A Chlorobenzyl-indole, pyridinyl glyoxylamide
N-(3-((1H-Benzoimidazol-yl)methyl)benzyl)-2-(benzodioxol-5-yl)acetamide () C₂₂H₂₀N₄O₃ 396.42 N/A Benzimidazole, benzodioxole-acetamide
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide () C₉H₈ClNO₃ 213.62 N/A Chloroacetamide, benzodioxole
  • Substituent Effects :
    • The methyl group on the benzodioxole in the target compound enhances steric bulk compared to simpler analogs like N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (), which lacks an indole group and has a lower molecular weight (213.62 g/mol) .
    • The indole-oxoacetamide core differentiates it from 8,9-Dihydrocoscinamide B (), which features two indole groups and an ethyl linker, resulting in higher molecular weight (354.12 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE

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